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Compound of Interest

Compound Name: m-Tyramine

Cat. No.: B1210026 Get Quote

Introduction

Tyramine is a biogenic amine found in a variety of fermented and aged food products, such as

cheeses, cured meats, and certain beverages.[1] It is formed through the decarboxylation of

the amino acid tyrosine by microorganisms.[2][3][4] While tyramine plays a role in normal

physiological functions, high concentrations in food can pose a health risk, particularly for

individuals taking monoamine oxidase inhibitors (MAOIs), as it can lead to a hypertensive

crisis, often referred to as the "cheese effect".[1][2] Therefore, the rapid and accurate

determination of tyramine levels is crucial for ensuring food safety and quality.[2][5] This

application note details a rapid and sensitive Ultra-Performance Liquid Chromatography

(UPLC) method for the determination of m-Tyramine in various food matrices. UPLC offers

significant advantages over traditional HPLC methods, including shorter analysis times and

improved resolution.[2]

Experimental Protocols
This section provides detailed methodologies for the extraction of m-Tyramine from food

samples and subsequent analysis by UPLC.

Sample Preparation
The sample preparation protocol is designed to efficiently extract tyramine from complex food

matrices.
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Materials:

Food Sample (e.g., cheese, cured meat, soy sauce)

0.1 M Perchloric acid (HClO₄) or 0.1 M Hydrochloric acid (HCl)[6]

Acetonitrile

Dansyl chloride solution (if derivatization is performed)

Sodium bicarbonate solution

Internal Standard (IS) solution (e.g., benzylamine)[2][7]

Vortex mixer

Centrifuge

Syringe filters (0.22 µm)

Protocol:

Homogenization: Weigh 5-10 g of the homogenized food sample into a 50 mL centrifuge

tube.[6] For liquid samples like soy sauce, pipette an appropriate volume.

Extraction: Add 20 mL of 0.1 M HClO₄ or 0.1 M HCl to the sample.[6]

Vortexing: Vortex the mixture vigorously for 20 minutes to ensure thorough extraction of

tyramine.[6]

Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes to precipitate proteins

and solid debris.

Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial.[6]

Derivatization (Optional but Recommended for UV/Fluorescence Detection):

To a specific volume of the filtered extract, add the internal standard solution.[2][7]
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Add sodium bicarbonate solution to adjust the pH for the derivatization reaction.

Add dansyl chloride solution and incubate in a water bath at a specified temperature and

time to allow the derivatization reaction to complete.[2][7]

After incubation, add a solution to stop the reaction.

Final Preparation: The sample is now ready for injection into the UPLC system.

UPLC Method
This UPLC method is optimized for the rapid and sensitive detection of m-Tyramine.

Instrumentation:

UPLC System with a UV or Mass Spectrometry (MS) detector.

Column: A C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 50 mm x 4.6 mm, 1.8 µm) is

commonly used.[6]

UPLC Conditions:
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Parameter Condition

Mobile Phase A
Water with 0.1% Formic Acid or 5 mmol

Ammonium Formate

Mobile Phase B
Acetonitrile with 0.1% Formic Acid or Methanol

with 5 mmol Ammonium Formate

Gradient Elution

A typical gradient starts with a low percentage of

Mobile Phase B, which is increased over a short

period to elute the analytes. A rapid gradient

allows for analysis times of less than 6 minutes.

[6]

Flow Rate 0.2 - 1.0 mL/min[6]

Injection Volume 1 - 10 µL

Column Temperature 35 °C

Detection

UV detection at 225 nm (for dansylated

derivatives) or MS/MS detection in Multiple

Reaction Monitoring (MRM) mode for higher

sensitivity and selectivity.[6]

Data Presentation
The following tables summarize the quantitative data from various studies on UPLC for m-
Tyramine determination, demonstrating the method's performance.

Table 1: Method Validation Parameters for m-Tyramine Determination by UPLC
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Parameter
Method 1 (Dansyl
Chloride
Derivatization)[2][7]

Method 2 (Benzoyl
Chloride
Derivatization)[8]

Method 3 (Direct
HILIC-MS)[7]

Linearity (r²) > 0.999 0.9961 - 0.9999 > 0.9985

Limit of Detection

(LOD)
0.05 mg/L 0.1 - 20 nM 0.13 ppm

Limit of Quantification

(LOQ)
0.25 mg/L 0.3 - 60 nM 0.42 ppm

Recovery (%) 87.3 - 96.8 84.6 - 119.3 95 - 106

Repeatability (RSD%) 2.1 < 10 < 1.2

Reproducibility

(RSD%)
3.1 Not Reported Not Reported

Table 2: m-Tyramine Concentrations in Various Food Samples Determined by UPLC

Food Sample
Concentration Range
(mg/kg or mg/L)

Reference

Soy Sauce 166.4 - 793.0 [2]

Vinegar 0.6 - 50.1 [2]

Red Wine Not Detected - 0.9 [2]

Preserved Meat 9.1 - 557.5 [2]

Cheese 1.8 - 41.0 [2]

Mandatory Visualization
The following diagram illustrates the general experimental workflow for the determination of m-
Tyramine in food samples by UPLC.
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Caption: Experimental workflow for m-Tyramine determination in food.
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This application note provides a comprehensive guide for the rapid and reliable determination

of m-Tyramine in food samples using UPLC. The described methods are sensitive, accurate,

and suitable for high-throughput analysis in food safety and quality control laboratories.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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